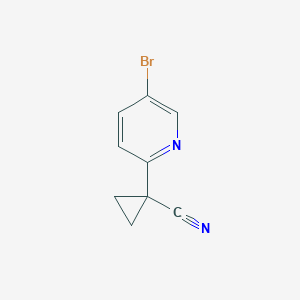

1-(5-Bromopyridin-2-YL)cyclopropanecarbonitrile

概要

説明

1-(5-Bromopyridin-2-YL)cyclopropanecarbonitrile is a useful research compound. Its molecular formula is C9H7BrN2 and its molecular weight is 223.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(5-Bromopyridin-2-YL)cyclopropanecarbonitrile is a compound of significant interest in medicinal chemistry due to its unique structure, which combines a brominated pyridine moiety with a cyclopropane ring and a nitrile functional group. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 210.06 g/mol. The presence of the bromine atom in the pyridine ring is believed to enhance the compound's biological interactions, potentially increasing its efficacy against various biological targets.

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits antimicrobial activity. Research suggests that compounds with similar structures often show effectiveness against a range of pathogenic microorganisms. The brominated pyridine component may contribute to this activity by interacting with microbial cell membranes or specific metabolic pathways.

Anti-Inflammatory Effects

In addition to antimicrobial properties, this compound may also possess anti-inflammatory effects. Compounds containing pyridine and cyclopropane rings have been reported to modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound interacts with specific biomolecular targets , such as enzymes or receptors involved in inflammation and microbial resistance. Further studies are needed to clarify these interactions and their implications for therapeutic use.

Research Findings and Case Studies

A series of studies have investigated the biological activity of related compounds, providing insights that may apply to this compound:

- Study on Pyridine Derivatives : Research indicated that pyridine derivatives with halogen substitutions exhibited varying degrees of antimicrobial activity. The presence of bromine was particularly noted for enhancing efficacy against certain bacterial strains .

- Anti-Fibrotic Activity : In studies involving similar cyclopropane derivatives, compounds were shown to effectively inhibit collagen expression in vitro, suggesting potential applications in treating fibrotic diseases .

Comparative Analysis Table

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C₈H₇BrN₂ | Brominated pyridine, cyclopropane ring | Antimicrobial, anti-inflammatory |

| 1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic acid | C₉H₈BrNO₂ | Contains carboxylic acid group | Antimicrobial |

| 1-(3-Bromopyridin-2-YL)cyclopropanecarboxylic acid | C₉H₈BrNO₂ | Different bromination position | Variable activity |

科学的研究の応用

Medicinal Chemistry Applications

1-(5-Bromopyridin-2-YL)cyclopropanecarbonitrile is being investigated for its role as a potential therapeutic agent:

- G-Protein Coupled Receptor (GPCR) Modulation : Research indicates that compounds similar to this compound can act as agonists for GPCRs, particularly GPR40, which is implicated in insulin secretion and metabolic disorders such as type II diabetes mellitus. This modulation could lead to the development of new treatments for diabetes and related conditions .

- Structure-Activity Relationship (SAR) Studies : SAR studies have demonstrated that modifications to the aniline moiety of related compounds can enhance potency and selectivity towards GPCRs. These findings suggest that this compound may also exhibit similar enhancements when appropriately modified .

Organic Synthesis Applications

The compound's unique structure allows it to serve as a versatile intermediate in organic synthesis:

- Reactivity with Nucleophiles and Electrophiles : Interaction studies reveal that this compound can react with various nucleophiles and electrophiles, making it valuable for synthesizing complex organic molecules. This reactivity is crucial for optimizing its use in drug development .

- Synthesis Pathways : The compound can be synthesized through several methods, including Suzuki coupling reactions, which have shown promising yields. This versatility in synthesis supports its application in developing new pharmaceutical compounds .

Case Studies

Several case studies have documented the applications of similar compounds in drug discovery:

- GPR40 Agonists : A study on benzylaminopyridylcyclopropanecarboxylic acids showed that compounds with structural similarities to this compound exhibited potent activity as GPR40 agonists, indicating potential for managing metabolic diseases .

- Antimicrobial Activity : Research has indicated that cyclopropyl-substituted oxazolidinones, related to the compound , demonstrate effectiveness against resistant bacterial strains, suggesting broader applications in antimicrobial therapies .

特性

IUPAC Name |

1-(5-bromopyridin-2-yl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-7-1-2-8(12-5-7)9(6-11)3-4-9/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGRMZTUSQIMIPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695096 | |

| Record name | 1-(5-Bromopyridin-2-yl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827628-15-9 | |

| Record name | 1-(5-Bromopyridin-2-yl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。